molecular formula C19H16N2O2 B5768043 2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5768043
M. Wt: 304.3 g/mol
InChI Key: RAUQCTJWQYYYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline, also known as PHCCC, is a chemical compound that has been of significant interest in scientific research due to its potential therapeutic applications. PHCCC is a selective positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4), which has been implicated in various neurological disorders.

Mechanism of Action

2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline acts as a selective positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of mGluR4 has been shown to have neuroprotective effects and to modulate neurotransmitter release. 2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline enhances the activity of mGluR4 by binding to a site on the receptor that is distinct from the orthosteric ligand-binding site.
Biochemical and Physiological Effects:
2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, reduction of neuroinflammation, and promotion of neuroprotection. In animal models, 2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has been shown to increase the release of dopamine and reduce the release of glutamate in the striatum. It has also been shown to reduce the expression of pro-inflammatory cytokines and promote the survival of dopaminergic neurons in the substantia nigra.

Advantages and Limitations for Lab Experiments

2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments, including its selectivity for mGluR4 and its ability to cross the blood-brain barrier. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental protocols. Additionally, the lack of a commercially available source of 2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline can make it challenging to obtain for research purposes.

Future Directions

There are several future directions for research on 2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline, including the development of more potent and selective mGluR4 modulators, the investigation of its therapeutic potential in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its neuroprotective and anti-inflammatory effects.

Synthesis Methods

2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized through a multistep process involving the reaction of 3-(2-bromoethyl)isoxazol-5-amine with 2-phenylacetyl chloride, followed by reduction and cyclization. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, depression, anxiety, and addiction. In preclinical studies, 2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has been shown to improve motor deficits and reduce neuroinflammation in animal models of Parkinson's disease. It has also been demonstrated to have anxiolytic and antidepressant effects in rodent models of anxiety and depression, respectively. Additionally, 2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(21-11-10-14-6-4-5-9-16(14)13-21)17-12-18(23-20-17)15-7-2-1-3-8-15/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUQCTJWQYYYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydroisoquinolin-2(1H)-yl(5-phenyl-1,2-oxazol-3-yl)methanone

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